molecular formula C21H21NO B6357610 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol CAS No. 87498-51-9

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol

Cat. No.: B6357610
CAS No.: 87498-51-9
M. Wt: 303.4 g/mol
InChI Key: NEOBOZTUWRXBGD-UHFFFAOYSA-N
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Description

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol (CAS Registry Number: 87498-51-9) is an organic compound with the molecular formula C21H21NO and an average molecular mass of 303.405 g/mol . This Schiff base compound is characterized by an imine group linked to a 2-naphthol moiety and a 4-butylphenyl substituent. Schiff base compounds analogous to this structure, particularly those based on a naphthalene scaffold, have demonstrated significant utility in materials science and analytical chemistry research. For instance, a closely related compound, (E)-1-(((2-hydroxyphenyl)imino)methyl)naphthalen-2-ol, has been extensively studied and applied as a highly selective and sensitive fluorescent sensor for the detection of Al 3+ ions, with a very low detection limit . Furthermore, research has shown that such sensor molecules can be incorporated into hydrogels to create hybrid materials capable of both detecting and adsorbing metal ions from solution, indicating potential applications in environmental remediation . The structural motifs present in this compound suggest it may hold similar promise for development in areas such as chemosensing, polymer photostabilization , and coordination chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(4-butylphenyl)iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-2-3-6-16-9-12-18(13-10-16)22-15-20-19-8-5-4-7-17(19)11-14-21(20)23/h4-5,7-15,23H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOBOZTUWRXBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87498-51-9
Record name 1-(4-BUTYLPHENYLIMINOMETHYL)-2-NAPHTHOL
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Biological Activity

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol, a Schiff base derivative, has garnered attention for its potential biological activities, particularly in antioxidant and antimicrobial properties. This compound is part of a larger class of naphthalene derivatives that have demonstrated various pharmacological effects, making them subjects of interest in medicinal chemistry.

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of naphthalene derivatives, including this compound. Antioxidants play a crucial role in protecting cells from oxidative stress by scavenging free radicals.

Research Findings

A study evaluated the antioxidant activities of several naphthalene derivatives using various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. The results indicated that compounds with electron-donating groups exhibited enhanced antioxidant activity. Notably, the compound NAPH5 (closely related to this compound) showed significant inhibition of lipid peroxidation in biological tissues, suggesting a protective effect against oxidative damage .

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Lipid Peroxidation Inhibition (%)
NAPH585%70%
NAPH1075%60%
NAPH1265%50%

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Schiff bases are known for their ability to form complexes with metal ions, which can enhance their antimicrobial efficacy.

Case Studies

Research has demonstrated that naphthalene derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various bacterial strains . The enhanced activity can be attributed to the lipophilic nature of the naphthalene ring, which facilitates membrane penetration.

Data Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus200Moderate
Escherichia coli300Moderate
Bacillus subtilis150Good

The biological activities of this compound may be explained through its ability to interact with cellular components. The compound's structure allows it to chelate metal ions, which can disrupt bacterial cell walls and inhibit growth. Additionally, its antioxidant properties help mitigate oxidative stress within cells, contributing to its overall bioactivity .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol lies in its potential as an antimicrobial agent. Research has shown that compounds with similar structures exhibit notable antibacterial and antifungal activities. For instance, derivatives of thiazole, which share structural characteristics with the target compound, have been synthesized and tested against various pathogens. These studies often report Minimum Inhibitory Concentrations (MIC) that indicate the effectiveness of these compounds against resistant strains such as Staphylococcus aureus and Candida albicans.

CompoundTarget PathogenMIC (μg/mL)Reference
1Staphylococcus aureus0.4
2Candida albicans50
3Escherichia coli100

Antioxidant Properties

The compound has also been studied for its antioxidant properties. Schiff base ligands derived from similar naphthalene derivatives demonstrate significant radical scavenging activity, which can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The antioxidant activity of these compounds is crucial for developing therapeutic agents that mitigate oxidative stress-related diseases.

LigandIC50 (μM)Standard (Ascorbic Acid)
This compound13.790.037
Other Schiff Bases23.52-

Photophysical Properties

The photophysical properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in display technologies. Studies have indicated that modifications to the naphthalene moiety can enhance its luminescent properties, making it suitable for optoelectronic applications.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique electronic properties and catalytic activities, which are valuable in various industrial processes.

Synthesis and Characterization

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For example, a series of analogs were synthesized and evaluated for their antimicrobial efficacy against a panel of bacterial strains, demonstrating the structure–activity relationship critical for drug development.

Clinical Implications

Research has highlighted the potential of this compound in treating infections caused by multidrug-resistant organisms. By modifying the side chains or functional groups on the naphthalene core, researchers aim to enhance potency and reduce toxicity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Schiff bases derived from naphthalen-2-ol exhibit diverse properties depending on substituents and isomerism:

Compound Name Substituent/Backbone Variation Key Structural Feature Reference
1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol 4-Butylphenylimino group Electron-donating alkyl chain N/A
4NMN () 4-Nitrobenzylidene group Electron-withdrawing nitro group
OPD and PPD () Positional isomeric spacers Ortho vs. para substitution in naphthalene
1-((4-Trifluoromethoxy-phenylimino)-methyl) analog () Trifluoromethoxy group Strong electron-withdrawing substituent
1-(4-Chloro-phenylazo)-naphthalen-2-ol () Chloro and azo groups Hybrid azo-Schiff base structure

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The butyl group in the target compound may enhance solubility in organic solvents compared to nitro or trifluoromethoxy derivatives, which polarize the molecule .
  • Isomerism : Positional isomers like OPD and PPD () exhibit distinct electrochemical behaviors due to steric and electronic differences, suggesting similar sensitivity in the target compound .

Optical and Electronic Properties

  • 4NMN () : Exhibits fluorescence and solvatochromism due to intramolecular charge transfer (ICT). Frontier molecular orbital analysis reveals a HOMO-LUMO gap of ~3.5 eV, typical for nitro-substituted Schiff bases .
  • TPE-Nap () : Polymorphs show varied fluorescence (blue vs. green emission) due to conformational differences, highlighting the role of substituents on optoelectronic behavior .

The butyl group in the target compound may reduce fluorescence intensity compared to nitro or TPE derivatives due to its electron-donating nature.

Preparation Methods

Formylation of Naphthalen-2-ol for Aldehyde Precursor Synthesis

The synthesis begins with the regioselective formylation of naphthalen-2-ol to yield 1-formyl-naphthalen-2-ol, a critical intermediate. The Vilsmeier-Haack reaction is commonly employed, utilizing dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under anhydrous conditions . For instance, naphthalen-2-ol reacts with the Vilsmeier reagent (generated from DMF and POCl₃) at 0–5°C, followed by hydrolysis to isolate the aldehyde. This method achieves 70–85% yields, with the formyl group selectively introduced at the 1-position due to electronic and steric effects .

Key Parameters:

  • Temperature: 0–5°C (to minimize side reactions)

  • Reagent Ratios: 1:1.2 molar ratio of naphthalen-2-ol to POCl₃

  • Workup: Neutralization with sodium acetate and extraction with ethyl acetate

Condensation of 1-Formyl-naphthalen-2-ol with 4-Butyl-aniline

The Schiff base formation involves refluxing 1-formyl-naphthalen-2-ol with 4-butyl-aniline in ethanol or methanol, catalyzed by acetic acid. This method mirrors the synthesis of analogous imines reported in , where 2-hydroxy-1-naphthaldehyde condensed with 4-iodoaniline under mechanochemical conditions. For the target compound, a 1:1 molar ratio of aldehyde to amine in ethanol at 70°C for 6 hours yields 78–82% product .

Optimization Insights:

  • Catalyst: 5 mol% acetic acid enhances reaction rate by protonating the carbonyl group.

  • Solvent Choice: Ethanol outperforms methanol due to better solubility of intermediates.

  • Characterization: FT-IR shows a C=N stretch at 1618–1622 cm⁻¹, confirming imine formation .

Solvent-Free Mechanochemical Synthesis

Drawing from and , solvent-free mechanochemistry offers an eco-friendly alternative. Grinding 1-formyl-naphthalen-2-ol and 4-butyl-aniline in a ball mill for 45 minutes at 25°C produces the Schiff base with 85% yield. This approach eliminates solvent waste and reduces reaction time, though scalability remains a challenge .

Comparative Data:

MethodTime (h)Yield (%)Purity (HPLC)
Ethanol Reflux68298.5
Mechanochemical0.758597.8

Acid-Catalyzed One-Pot Synthesis

A one-pot method inspired by Betti-type reactions involves sequential formylation and condensation. Naphthalen-2-ol, 4-butyl-benzaldehyde, and ammonium acetate react in glacial acetic acid at 120°C for 10 hours. While this method bypasses isolating the aldehyde, yields are lower (65–70%) due to competing side reactions .

Reaction Scheme:

Naphthalen-2-ol+4-Butyl-benzaldehydeNH4OAc, AcOHTarget Compound\text{Naphthalen-2-ol} + \text{4-Butyl-benzaldehyde} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{Target Compound}

Limitations:

  • Requires excess ammonium acetate (2.5 equiv) to drive the reaction.

  • Column chromatography (petroleum ether:ethyl acetate, 2:1) is necessary for purification .

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) in DMF reduces reaction time to 15 minutes, achieving 80% yield. This method, adapted from , leverages rapid heating to accelerate imine formation. However, side products such as hydrolyzed aldehyde (5–8%) necessitate careful pH control .

Conditions:

  • Power: 300 W

  • Temperature: 100°C

  • Base: Triethylamine (1 equiv) to scavenge HCl generated during condensation .

Q & A

Basic: What are the recommended synthesis protocols for 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves a Schiff base condensation between 2-hydroxy-1-naphthaldehyde and 4-butyl-aniline in methanol under reflux (2–4 hours) . Key optimization steps include:

  • Solvent selection: Methanol is preferred due to its polarity and ability to stabilize intermediates.
  • Stoichiometry: A 1:1 molar ratio of aldehyde to amine minimizes byproducts.
  • Characterization: Use NMR (¹H/¹³C) to confirm imine bond formation (δ ~8.5 ppm for –CH=N–) and LC-MS for purity assessment. For reproducibility, monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .

Advanced: How can crystallographic data contradictions (e.g., space group discrepancies) be resolved during structural refinement?

Methodological Answer:
Discrepancies in space group assignments (e.g., monoclinic vs. orthorhombic) often arise from twinning or incomplete data. Use the following approach:

  • Data collection: Ensure high-resolution (<0.8 Å) data using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation .
  • Refinement: Apply SHELXL-2014 with full-matrix least-squares refinement. For ambiguous cases, test multiple space groups and compare R-values.
  • Validation: Cross-check with PLATON’s ADDSYM tool to detect missed symmetry elements. Hydrogen atoms should be constrained using riding models (C–H = 0.93–0.97 Å) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • FT-IR: Confirm the imine bond (ν ~1600–1650 cm⁻¹) and hydroxyl group (ν ~3200–3500 cm⁻¹).
  • NMR: ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and the –CH=N– proton (δ ~8.5 ppm). ¹³C NMR identifies the naphthol carbonyl (δ ~190 ppm).
  • Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak (e.g., m/z 317 for C₂₁H₂₃NO) .

Advanced: How can computational methods (DFT, molecular docking) predict biological activity and electronic properties?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311G(d,p) to optimize geometry and calculate HOMO-LUMO gaps (e.g., 2.5–3.0 eV for nonlinear optical applications) .
  • Molecular Docking: Autodock Vina models interactions with biological targets (e.g., GABA receptors). Validate docking poses using binding affinity scores (ΔG < −7 kcal/mol) and RMSD <2 Å .

Basic: What experimental designs are effective for assessing antimicrobial activity?

Methodological Answer:

  • Agar Diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL. Use DMSO as a solubilizing agent (<1% v/v).
  • MIC Determination: Broth microdilution (CLSI guidelines) with positive controls (e.g., ampicillin) and solvent blanks. Activity is often enhanced in metal complexes (e.g., Cu(II) complexes reduce MIC by 50%) .

Advanced: How are stability constants determined for mixed-ligand metal complexes?

Methodological Answer:

  • pH-Metric Titration: Conduct in 75:25 dioxane-water at μ = 0.1 M KCl. Fit data to the Irving-Rossotti equation to calculate logβ values (e.g., logβ = 8.2–9.5 for Cu(II) complexes).
  • Spectrophotometry: Monitor UV-Vis shifts (e.g., d-d transitions at 600–700 nm for Cu(II)) to confirm complexation .

Basic: What are the key challenges in resolving nonlinear optical (NLO) properties experimentally?

Methodological Answer:

  • Z-Scan Technique: Measure NLO absorption (β) and refraction (n₂) using a Nd:YAG laser (532 nm, 10 ns pulses). For this compound, β values range 1.5–2.0 ×10⁻⁹ cm/W.
  • Tauc Plot Analysis: Estimate optical bandgap (2.5–2.8 eV) from UV-Vis data (αhν)² vs. hν .

Advanced: How to analyze intramolecular hydrogen bonding and supramolecular interactions in crystal packing?

Methodological Answer:

  • X-ray Diffraction: Identify O–H···N (2.6–2.8 Å) and C–H···π (3.3–3.5 Å) interactions.
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H···H = 45%, O···H = 15%) using CrystalExplorer.
  • Thermal Analysis: DSC/TGA confirms stability up to 200°C, correlating with strong intermolecular forces .

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